2-Ethoxy-N-(1,2-oxazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide backbone with an ethoxy group and an oxazole moiety, which contributes to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its diverse applications in drug discovery and development.
The compound can be synthesized through various organic reactions, with methodologies often focusing on the introduction of the oxazole ring and the ethoxy group into the benzamide structure.
2-Ethoxy-N-(1,2-oxazol-4-yl)benzamide is classified under:
The synthesis of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves several steps including:
The synthesis may require specific conditions such as controlled temperatures, reaction times, and the use of solvents. For example, a typical reaction might involve heating reactants under reflux in a solvent like dimethylformamide for optimal yields.
The molecular formula for 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide is . Its structural components include:
Key structural data includes:
The reactivity of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide can be explored through various chemical transformations:
These reactions are typically conducted under controlled laboratory conditions to ensure selectivity and yield efficiency.
The mechanism by which 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide exerts its biological effects is largely dependent on its interactions at the molecular level:
Research indicates that compounds with similar structures exhibit varied biological activities, including antimicrobial and anticancer properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
2-Ethoxy-N-(1,2-oxazol-4-yl)benzamide has potential applications in:
Benzamide-oxazole hybrids represent a strategically designed chemotype that emerged in the early 2000s to address pharmacokinetic limitations of earlier heterocyclic compounds. The molecular hybridization approach combines the biological recognition capabilities of the benzamide moiety with the metabolic stability conferred by the 1,2-oxazole ring [4]. This design exploits benzamide's established role as a pharmacophore in enzyme inhibition while incorporating oxazole's advantageous physicochemical properties.
Anti-HBV benzamide-oxazole derivatives (e.g., 2-((3-phenylisoxazol-5-yl)methoxy)benzamide) exemplify this approach, where structural optimization yielded compounds with IC₅₀ values <7 μM against HBeAg secretion through targeted nucleocapsid inhibition [4]. Similarly, 2-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide demonstrates the conserved framework where the ethoxy group enhances target binding while the oxazole nitrogen participates in key hydrogen bonding interactions with biological targets [6]. These hybrids maintain drug-like properties with molecular weights typically ranging 300-350 Da and logP values ~3.5, aligning with Lipinski's rule of five parameters [1].
Table 1: Evolution of Key Benzamide-Oxazole Hybrid Therapeutics
Compound | Structural Features | Primary Target | Therapeutic Application |
---|---|---|---|
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide | Ethoxybenzamide + oxazolyl acceptor | Tyrosine kinases/PTP1B | Investigational (enzyme modulation) |
Aleglitazar | Oxazole-benzamide core | PPARα/PPARγ | Type 2 diabetes (clinical phase) |
Mubritinib | Oxazole-linked benzamide | HER2/EGFR kinases | Anticancer (preclinical) |
HBV nucleocapsid inhibitors | Benzamide-oxazole ether linkages | HBV core protein | Antiviral (preclinical) |
The 1,2-oxazole ring has evolved as a privileged bioisostere for carboxylate and amide groups due to its balanced electronic distribution and resistance to enzymatic hydrolysis. This bioisosteric strategy gained prominence in the 2010s to improve metabolic stability of lead compounds while maintaining target engagement [9]. The oxazole ring provides hydrogen-bond accepting capability at N1 and O2 positions, mimicking carbonyl oxygen interactions, with the nitrogen atom serving as an effective mimic for carboxylate anions in binding pockets [4].
Notably, oxazole-containing natural products like Phidianidine A (isolated from marine mollusk Phidiana militaris) demonstrated the scaffold's biological relevance, exhibiting selective PTP1B inhibition (IC₅₀ = 1.7 μM) through unique ionic interactions with the catalytic domain [3] [7]. This natural precedent accelerated medicinal chemistry interest in synthetic oxazole bioisosteres. Compared to triazole alternatives explored in orexin receptor antagonists (e.g., 2-(1,2,3-triazol-2-yl)benzamides), 1,2-oxazoles offer superior metabolic stability in hepatic microsome assays while maintaining comparable target affinity, as evidenced by their increased application in kinase inhibitor scaffolds since 2015 [9].
Table 2: Bioisosteric Performance Comparison of Heterocyclic Replacements
Bioisostere | Hydrolytic Stability | Hydrogen-Bond Acceptor Capacity | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|---|
1,2-Oxazole | Excellent | Dual-site (N, O) | >120 minutes |
1,2,4-Oxadiazole | Good | Multi-site (N,N,O) | 90 minutes |
1,2,3-Triazole | Moderate | Single-site (N) | 45 minutes |
Carboxylate (reference) | Poor | Single-site | <30 minutes |
The strategic incorporation of ortho-ethoxy substituents on benzamide scaffolds has demonstrated significant advantages in enzyme target engagement. In PTP1B inhibitors, 2-ethoxy-4-(methoxymethyl)benzamide derivatives achieved submicromolar inhibition (IC₅₀ = 0.07 μM) with 32-fold selectivity over TCPTP, attributable to the ethoxy group's optimal occupation of a hydrophobic subpocket adjacent to the catalytic site [2]. The ethoxy oxygen forms a critical hydrogen bond with catalytic residue Arg254, while its ethyl chain engages in van der Waals interactions with Ile219 and Gly218 residues, as confirmed through co-crystallization studies [2].
Similarly, in tyrosine kinase inhibitors, the ethoxy group in 2-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide enhances membrane permeability (Papp = 2.41 × 10⁻⁶ cm/s) by balancing lipophilicity and aqueous solubility, a property critical for intracellular target engagement [6]. This substitution pattern modulates electron density across the benzamide ring, reducing the carbonyl's electrophilicity and consequently decreasing irreversible off-target binding observed with unsubstituted benzamides. The ethoxy group's conformational flexibility also enables adaptation to distinct enzyme active sites, explaining its broad utility across PTP1B, kinase, and HBV core protein targets [1] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9